molecular formula C10H14FNO B3142199 2-Fluoro-4-(2-methylpropoxy)aniline CAS No. 500015-23-6

2-Fluoro-4-(2-methylpropoxy)aniline

Cat. No. B3142199
CAS RN: 500015-23-6
M. Wt: 183.22 g/mol
InChI Key: LGVVNEVPGDXGQB-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylaniline is a compound used in various scientific research fields . It is used in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction . It is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .


Synthesis Analysis

The synthesis of anilines, a class of compounds to which 2-Fluoro-4-methylaniline belongs, involves various methods . One common method is the reduction of nitroarenes . Another method involves the reaction of nitrobenzene with Grignard reagents .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-methylaniline is C7H8FN . The structure includes a benzene ring with a fluorine atom and a methyl group attached to it .


Physical And Chemical Properties Analysis

2-Fluoro-4-methylaniline is a liquid with a refractive index of 1.533 . It has a boiling point of 70-71 °C/7 mmHg and a density of 1.108 g/mL at 25 °C .

Safety and Hazards

2-Fluoro-4-methylaniline is considered hazardous . It is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-fluoro-4-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)6-13-8-3-4-10(12)9(11)5-8/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVVNEVPGDXGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666806
Record name 2-Fluoro-4-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(2-methylpropoxy)aniline

CAS RN

500015-23-6
Record name 2-Fluoro-4-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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